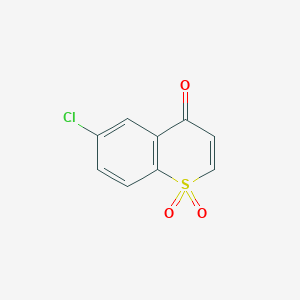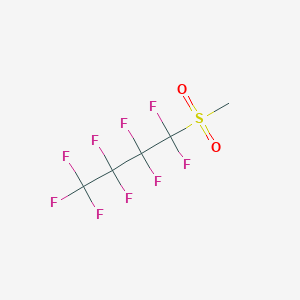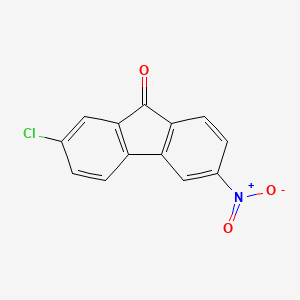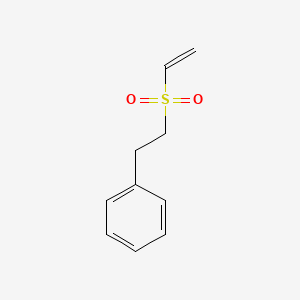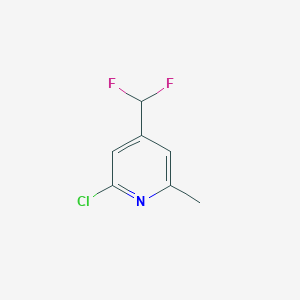![molecular formula C6H7N5S B14004036 9-Amino-6-[methylthio]-9H-purine CAS No. 20914-61-8](/img/structure/B14004036.png)
9-Amino-6-[methylthio]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-6-[methylthio]-9H-purine: is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA This compound is characterized by the presence of an amino group at the 9th position and a methylthio group at the 6th position on the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6-[methylthio]-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylthiol reagent, such as sodium methylthiolate, to introduce the methylthio group at the 6th position.
Amination: The resulting 6-methylthiopurine is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-6-[methylthio]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 9th position can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
9-Amino-6-[methylthio]-9H-purine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-Amino-6-[methylthio]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to allosteric sites, thereby affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.
Thioguanine: Another thiopurine analog with anticancer properties.
Uniqueness
9-Amino-6-[methylthio]-9H-purine is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for drug development and research.
Propiedades
Número CAS |
20914-61-8 |
|---|---|
Fórmula molecular |
C6H7N5S |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
6-methylsulfanylpurin-9-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11(7)3-10-4/h2-3H,7H2,1H3 |
Clave InChI |
IIXIVKQCVIUIOF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



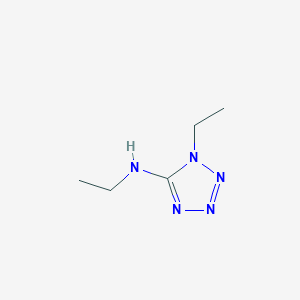
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
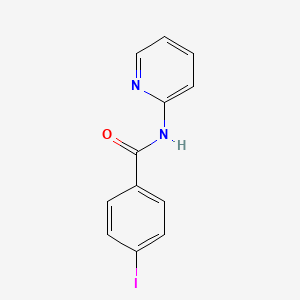
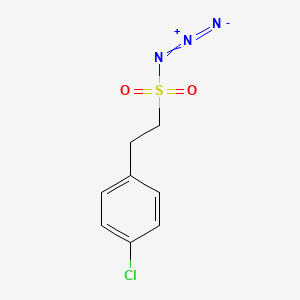
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
